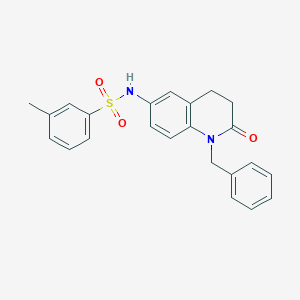
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BQS is a heterocyclic compound that belongs to the class of quinolines and has a sulfonamide functional group.
Scientific Research Applications
Rhodium-Catalyzed Cyanation
A study described the use of rhodium-catalyzed cyanation of chelation-assisted C-H bonds employing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent. This methodology facilitated the synthesis of various benzonitrile derivatives, showcasing the potential of sulfonamide derivatives in complex organic transformations (Manthena Chaitanya, Dongari Yadagiri, P. Anbarasan, 2013).
Antimicrobial Study
A novel sulfonamide derivative, synthesized for antimicrobial applications, demonstrated significant activity against various bacterial strains and fungi. The compound, through its structural features, showed a potential route for developing new antimicrobial agents (S. Vanparia, Tarosh S. Patel, Natvar A. Sojitra, Chandresh L. Jagani, B. Dixit, P. S. Patel, R. Dixit, 2010).
Anticancer Agents
Research into novel tetrahydroquinoline derivatives bearing sulfonamide moieties revealed a new class of antitumor agents. Several compounds synthesized showed potent in vitro antitumor activity, suggesting the therapeutic potential of such derivatives in cancer treatment (S. Alqasoumi, A. Al-Taweel, A. Alafeefy, M. Ghorab, E. Noaman, 2010).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-6-5-9-21(14-17)29(27,28)24-20-11-12-22-19(15-20)10-13-23(26)25(22)16-18-7-3-2-4-8-18/h2-9,11-12,14-15,24H,10,13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSGZJWFWHFGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)


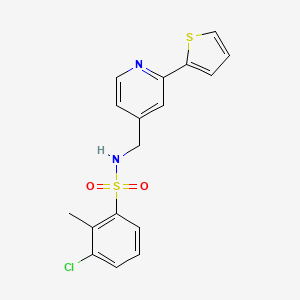
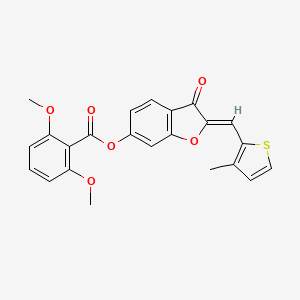
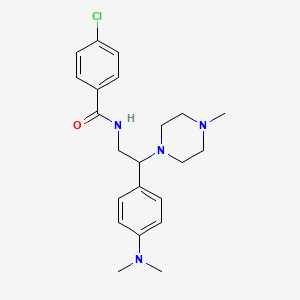

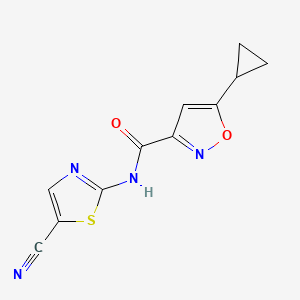
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)
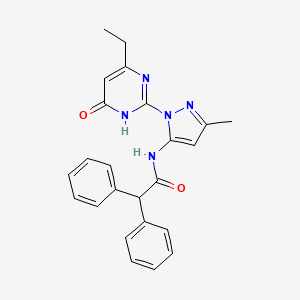
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)